molecular formula C12H20N4 B1482372 1-((3-cyclobutyl-1H-pyrazol-4-yl)methyl)piperazine CAS No. 2098093-43-5

1-((3-cyclobutyl-1H-pyrazol-4-yl)methyl)piperazine

Cat. No. B1482372
CAS RN: 2098093-43-5
M. Wt: 220.31 g/mol
InChI Key: RTJKMMWDRUVMPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “1-((3-cyclobutyl-1H-pyrazol-4-yl)methyl)piperazine”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives like 1-((3-cyclobutyl-1H-pyrazol-4-yl)methyl)piperazine are significant in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them good candidates for kinase inhibition . This property is crucial for designing drugs that can modulate cellular signaling pathways, which are often dysregulated in diseases like cancer.

Drug Discovery

The versatility of the pyrazole ring allows for the creation of compounds with a wide range of biological activities. As such, our compound of interest could be used as a scaffold for developing new therapeutic agents with potential activity against various diseases, including metabolic disorders, inflammation, and infectious diseases .

Agrochemistry

In agrochemistry, pyrazole derivatives are explored for their herbicidal and insecticidal properties. The compound could be synthesized and tested for activity against pests and weeds, contributing to the development of new agrochemicals .

Coordination Chemistry

Pyrazole-based ligands are known to form stable complexes with transition metals. These complexes can be used as catalysts in organic synthesis or as materials in electronic devices. The compound could serve as a ligand to explore new metal-organic frameworks and coordination polymers .

Organometallic Chemistry

The pyrazole moiety can act as a stabilizing agent for organometallic compounds, which are useful in catalysis and materials science. Research into the use of 1-((3-cyclobutyl-1H-pyrazol-4-yl)methyl)piperazine in this field could lead to the discovery of new reactions and materials .

Green Synthesis

With the increasing need for environmentally friendly chemical processes, the compound could be utilized in green synthesis methods. Its potential to act under mild conditions without the need for hazardous solvents or reagents makes it an attractive candidate for sustainable chemistry practices .

properties

IUPAC Name

1-[(5-cyclobutyl-1H-pyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-10(3-1)12-11(8-14-15-12)9-16-6-4-13-5-7-16/h8,10,13H,1-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJKMMWDRUVMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-cyclobutyl-1H-pyrazol-4-yl)methyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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